

A Comprehensive Technical Guide to 3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole

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Compound of Interest

Compound Name:	3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
Cat. No.:	B1404316

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document will cover its chemical identity, structural characteristics, a proposed synthesis pathway with mechanistic insights, its applications in therapeutic development, and essential safety and handling protocols.

Core Compound Identification and Properties

Chemical Identity:

Attribute	Value
Systematic Name	3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole
CAS Number	943324-07-0[1][2][3]
Molecular Formula	C ₁₄ H ₁₁ IN ₂ O ₂ S[1]
Molecular Weight	398.22 g/mol [2]
InChI Key	RRRQJTMQOAZRSU-UHFFFAOYSA-N
Canonical SMILES	CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)I

Physicochemical Properties:

Property	Value	Source
Physical Form	Solid	
Purity	Typically ≥98%	[1]
Storage Conditions	2-8°C, protect from light	

The Strategic Importance of the 7-Azaindole Scaffold

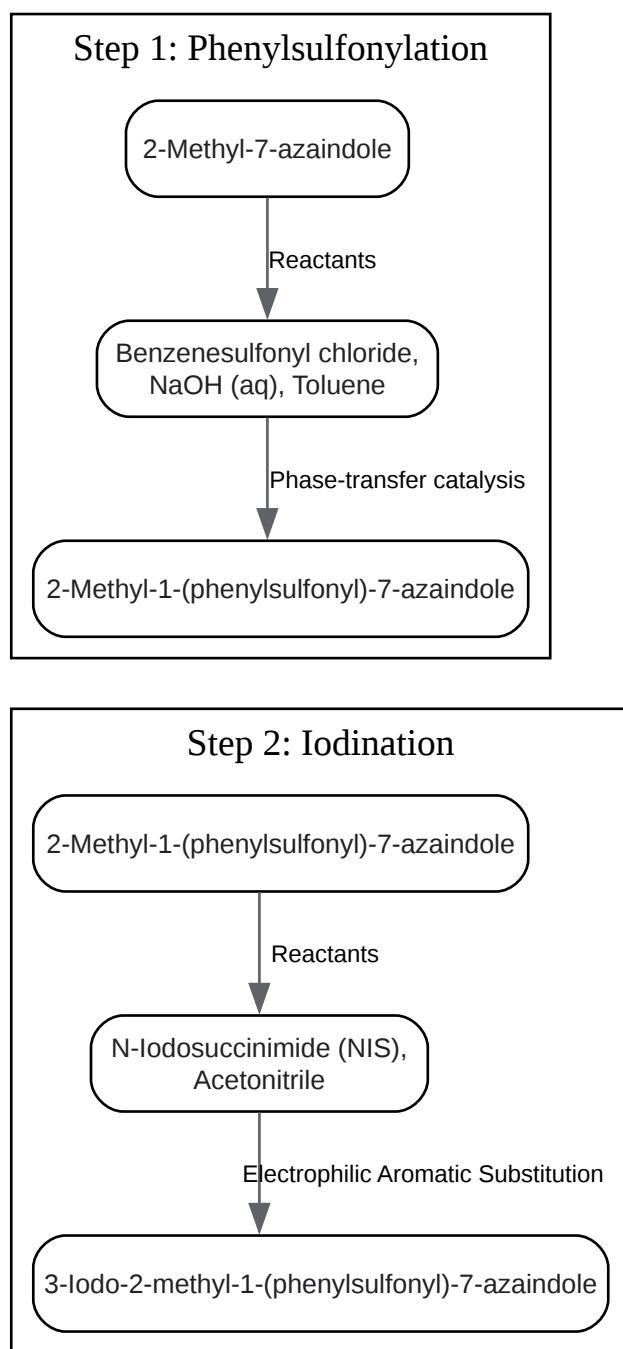
The 7-azaindole core is a "privileged structure" in medicinal chemistry.[\[4\]](#) The replacement of a carbon atom in the indole ring with a nitrogen atom creates a bioisostere that can significantly alter a molecule's physicochemical properties, such as solubility, pKa, and lipophilicity. This modification can also introduce new hydrogen bonding capabilities, which can be crucial for enhancing binding affinity and selectivity to biological targets.[\[4\]](#)

The strategic placement of the iodine atom at the 3-position and the phenylsulfonyl group on the nitrogen atom of **3-*odo*-2-methyl-1-(phenylsulfonyl)-7-azaindole** makes it a highly versatile intermediate. The iodine atom serves as a reactive handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[\[5\]](#) The phenylsulfonyl group acts as a robust protecting group for the azaindole nitrogen, enhancing its stability during synthetic transformations.

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis for **3-*odo*-2-methyl-1-(phenylsulfonyl)-7-azaindole** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from the synthesis of the analogous compound, 3-*odo*-2-methyl-1-phenylsulfonyl-1H-indole.[\[6\]](#) The key steps would likely involve the protection of the 7-azaindole nitrogen followed by iodination.

Proposed Synthetic Workflow:



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Figure 1: Proposed two-step synthesis of the title compound.

Step-by-Step Methodology and Rationale:

- N-Phenylsulfonylation of 2-Methyl-7-azaindole:

- Protocol: To a solution of 2-methyl-7-azaindole in a suitable organic solvent like toluene, add benzenesulfonyl chloride and an aqueous solution of sodium hydroxide. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, is crucial for facilitating the reaction between the organic and aqueous phases. The reaction is typically stirred at room temperature for several hours.
- Causality: The phenylsulfonyl group protects the indole nitrogen, preventing side reactions in subsequent steps and increasing the stability of the molecule. The basic conditions deprotonate the azaindole nitrogen, making it nucleophilic enough to attack the sulfonyl chloride. The phase-transfer catalyst is essential for bringing the reactants together across the two phases.

- Iodination at the C3 Position:
 - Protocol: The resulting 2-methyl-1-(phenylsulfonyl)-7-azaindole is dissolved in a solvent like acetonitrile. N-Iodosuccinimide (NIS) is then added, and the reaction is stirred, possibly with gentle heating, until completion.
 - Causality: The electron-rich pyrrole ring of the azaindole is susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the most reactive site for iodination. NIS serves as a mild and effective source of an electrophilic iodine atom.

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapies.^[4] The ability to functionalize the 3-position of the azaindole ring allows for the exploration of chemical space and the optimization of interactions within the ATP-binding pocket of various kinases.

Potential Therapeutic Targets:

- PIM Kinases: N-substituted azaindoles have been identified as promising pan-PIM kinase inhibitors, which are implicated in various cancers, including acute myeloid leukemia (AML).
^[7]

- PI3Ky: 7-azaindole-based inhibitors have shown potency and selectivity for PI3Ky, a target in immuno-oncology due to its role in tumor-associated macrophages.[8]
- Anaplastic Lymphoma Kinase (ALK): Disubstituted 7-azaindoles have been reported as effective inhibitors of ALK, a receptor tyrosine kinase involved in certain types of lymphomas and other cancers.[4]

The versatility of **3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole** allows for its use in creating libraries of compounds for high-throughput screening against a wide range of kinase targets.

Spectroscopic and Structural Characterization

While specific spectroscopic data for the title compound is not detailed in the provided search results, characterization would typically involve:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the presence and connectivity of all protons and carbons in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl group.

X-ray crystallography of a closely related indole derivative reveals a distorted tetrahedral geometry around the sulfur atom and a significant dihedral angle between the phenyl and indole ring systems.[6][9] Similar structural features would be expected for the 7-azaindole analogue.

Safety, Handling, and Storage

Hazard Identification:

- Health Hazards: May be harmful if swallowed and may cause an allergic skin reaction. It is also likely to cause skin and eye irritation and may cause respiratory irritation.[10]
- Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[11]

Recommended Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[\[10\]](#)[\[11\]](#) In case of insufficient ventilation, wear a suitable respiratory mask.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[11\]](#) Use only in a well-ventilated area.[\[10\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8°C). Protect from light.

Spill and Disposal:

- Spill Response: Contain and collect spillage with an inert absorbent material. Do not allow spills to enter drains or watercourses.[\[11\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[\[11\]](#)

Conclusion

3-Iodo-2-methyl-1-(phenylsulfonyl)-7-azaindole is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic design, incorporating a reactive iodine handle and a stable protecting group on a biologically relevant 7-azaindole scaffold, makes it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. Proper handling and storage are essential to ensure safety and maintain the integrity of this important research chemical.

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